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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-histone protein targets of

the lysine methyltransferase SMYD3. Deregulation of SMYD3 has been implicated in the

pathogenesis of numerous cancers, making it a critical area of research for therapeutic

development. This document details the known non-histone substrates of SMYD3, the

functional consequences of their methylation, and the experimental methodologies used to

identify and characterize these interactions.

Core Non-Histone Targets of SMYD3 Methylation
SMYD3-mediated lysine methylation extends beyond histones to a variety of cytoplasmic and

nuclear proteins, playing a crucial role in regulating cellular signaling pathways implicated in

cancer. The following tables summarize the key non-histone targets, the specific lysine

residues methylated, and the quantitative effects of this post-translational modification.
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Target Protein
Methylated
Lysine

Functional
Consequence
of Methylation

Quantitative
Data

Cancer
Context

MAP3K2
Lysine 260

(K260)

Potentiates

activation of the

Ras/Raf/MEK/ER

K signaling

pathway by

blocking the

binding of the

PP2A

phosphatase

complex.[1][2][3]

SMYD3 catalytic

activity on

MAP3K2 peptide

is ~14-fold higher

than on VEGFR1

peptide.[4]

Pancreatic

Ductal

Adenocarcinoma

, Lung

Adenocarcinoma

[1][2][3]

VEGFR1
Lysine 831

(K831)

Enhances the

kinase activity of

the receptor.[5]

[6]

Methylated

VEGFR1 shows

significantly

higher kinase

activity

compared to the

unmethylated

form.[6]

Approximately 3-

fold higher

methylation of a

VEGFR1

fragment was

observed

compared to

histone H3 in

vitro.[6]

Colorectal,

Hepatocellular,

and Breast

Carcinomas[5]

AKT1 Lysine 14 (K14) Essential for

AKT1 activation,

promoting its

phosphorylation

at Threonine 308

and plasma

Lysine 14-

substituted AKT1

shows

significantly

lower levels of

phosphorylation

Various

cancers[7]
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membrane

accumulation.[7]

at Threonine

308.[7]

HER2
Lysine 175

(K175)

Enhances HER2

homodimerizatio

n and

subsequent

autophosphorylat

ion, leading to

activation of

downstream

signaling.[8][9]

Substitution of

K175 with

alanine reduces

the formation of

HER2

homodimers.[8]

[9]

Breast and

Gastric

Cancers[8]

RNF113A Lysine 20 (K20)

Promotes and

maintains the E3

ubiquitin ligase

activity of

RNF113A, which

is involved in the

alkylation

damage

response.[1]

K20A substitution

completely

abrogates

SMYD3-

mediated

methylation in

vitro.[1]

Small Cell Lung

Cancer[1]

Estrogen

Receptor (ERα)

Not directly

methylated

SMYD3 acts as a

coactivator,

potentiating

ERα-mediated

transcription in

response to

ligand binding.

[10]

SMYD3

knockdown

reduces ER-

regulated gene

transcription.[10]

Breast

Cancer[10]

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key

signaling pathways influenced by SMYD3-mediated non-histone methylation and a general

workflow for identifying SMYD3 substrates.
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SMYD3-mediated activation of the MAPK signaling pathway.
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SMYD3-mediated activation of the PI3K/AKT signaling pathway.
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General workflow for identification and validation of SMYD3 substrates.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SMYD3

non-histone targets.

In Vitro Methyltransferase Assay
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This assay is used to determine if a protein is a direct substrate of SMYD3's methyltransferase

activity.

Materials:

Recombinant SMYD3 enzyme

Recombinant putative substrate protein or peptide

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

Methyltransferase assay buffer (e.g., 20 mM HEPES pH 8.0, 10 mM KCl, 20 mM MgCl₂, 10

mM DTT, 5% glycerol)[4]

SDS-PAGE gels and reagents

PVDF membrane

Autoradiography film or phosphoimager

Scintillation counter (for quantitative analysis)

Procedure:

Prepare a reaction mixture in a microcentrifuge tube containing:

1.5 µg of recombinant SMYD3[4]

1 µg of substrate protein or peptide[4]

1 µM [³H]-SAM[4]

Methyltransferase assay buffer to a final volume of 20 µL[4]

Incubate the reaction mixture at 30°C for 1 hour.[4]

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.

For visualization of methylation, expose the membrane to autoradiography film or a

phosphoimager.

For quantification, excise the protein bands from the membrane and measure the

incorporated radioactivity using a scintillation counter.[4]

Co-Immunoprecipitation (Co-IP) for Protein-Protein
Interactions
This protocol is used to investigate changes in protein-protein interactions following SMYD3-

mediated methylation, such as the interaction between MAP3K2 and PP2A, or HER2

homodimerization.

Materials:

Cell lysate from cells expressing the proteins of interest

Co-IP lysis buffer (e.g., 1% Triton X-100, 20 mM Tris-HCl pH 7.5, 150 mM NaCl, with

protease and phosphatase inhibitors)

Antibody specific to the "bait" protein (e.g., anti-HER2)

Isotype control IgG

Protein A/G magnetic or agarose beads

Wash buffer (similar to lysis buffer, may have lower detergent concentration)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

Western blot reagents

Procedure:

Lyse cells in Co-IP lysis buffer and pre-clear the lysate by incubating with beads to reduce

non-specific binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4861483/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13434091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the pre-cleared lysate with the primary antibody or control IgG for 2-4 hours or

overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-

protein complexes.

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Elute the protein complexes from the beads using elution buffer.

Analyze the eluates by Western blotting using antibodies against the "bait" and putative

"prey" proteins.

In Vitro Kinase Assay for VEGFR1
This assay measures the kinase activity of VEGFR1 and how it is affected by SMYD3-mediated

methylation.

Materials:

Recombinant cytoplasmic domain of VEGFR1

Recombinant SMYD3

VEGFR1 kinase assay kit (e.g., recognizing phosphorylation of a substrate peptide)[6]

S-adenosyl-L-methionine (SAM)

ATP

Kinase reaction buffer

Procedure:

Incubate recombinant VEGFR1 with or without recombinant SMYD3 in the presence of SAM

to allow for methylation.[6]

Set up the kinase reaction by incubating the methylated or unmethylated VEGFR1 with a

specific substrate peptide and ATP in kinase reaction buffer.[6]
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Measure the phosphorylation of the substrate peptide according to the kinase assay kit

manufacturer's instructions, often involving an anti-phospho-tyrosine antibody.[6]

Compare the kinase activity of methylated VEGFR1 to that of unmethylated VEGFR1.[6]

Phos-tag™ SDS-PAGE for AKT1 Phosphorylation
Analysis
This technique allows for the separation of phosphorylated and non-phosphorylated forms of a

protein to analyze changes in phosphorylation status.

Materials:

Phos-tag™ acrylamide

MnCl₂ or ZnCl₂ solution

SDS-PAGE reagents

Neutral pH gel buffer system (e.g., Bis-Tris)

Western blot reagents

Antibodies against total AKT1 and phospho-AKT1 (Threonine 308)

Procedure:

Prepare polyacrylamide gels containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl₂.

[11]

Separate protein lysates by electrophoresis. Phosphorylated proteins will migrate slower

than their non-phosphorylated counterparts.

Before transferring, wash the gel with transfer buffer containing EDTA to remove the metal

ions from the Phos-tag™, which can interfere with protein transfer.[11]

Transfer proteins to a PVDF membrane.
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Perform Western blotting with antibodies against total AKT1 and phospho-AKT1 to visualize

the different phosphorylated forms.

In Vitro Ubiquitination Assay for RNF113A
This assay determines the E3 ubiquitin ligase activity of RNF113A and how it is affected by

SMYD3-mediated methylation.

Materials:

Recombinant methylated and unmethylated RNF113A

Ubiquitin-activating enzyme (E1)

Ubiquitin-conjugating enzyme (E2)

Ubiquitin

ATP

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

Western blot reagents

Anti-ubiquitin antibody

Procedure:

Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and either

methylated or unmethylated RNF113A in the reaction buffer.

Incubate the reaction at 37°C for 1-2 hours.

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

Perform Western blotting with an anti-ubiquitin antibody to detect the formation of

polyubiquitin chains, indicative of E3 ligase activity.[1]
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Luciferase Reporter Assay for Estrogen Receptor
Coactivation
This assay is used to measure the effect of SMYD3 on the transcriptional activity of the

Estrogen Receptor.

Materials:

Mammalian cell line expressing ERα (e.g., MCF-7)

Luciferase reporter plasmid containing Estrogen Response Elements (EREs)

SMYD3 expression vector or siRNA targeting SMYD3

Transfection reagent

Estrogen (e.g., 17β-estradiol)

Luciferase assay system

Procedure:

Co-transfect cells with the ERE-luciferase reporter plasmid and either the SMYD3

expression vector or control vector. Alternatively, transfect cells with siRNA targeting SMYD3

or a control siRNA.

After transfection, treat the cells with estrogen or vehicle control.

Lyse the cells and measure luciferase activity using a luminometer according to the

manufacturer's protocol.[10]

Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla

luciferase) or to total protein concentration.

Compare the luciferase activity in the presence and absence of SMYD3 overexpression or

knockdown to determine its effect on ERα transcriptional activity.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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